3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Aqueous solubility BCP bioisostere para-phenyl replacement

3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C₁₃H₂₁NO₄, MW 255.31) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) scaffold bearing a Boc-protected aminoethyl side chain and a free carboxylic acid. BCPs are established non-classical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes—substitutions that typically enhance aqueous solubility, passive permeability, and metabolic stability while lowering lipophilicity and nonspecific binding.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13494084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC12CC(C1)(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-5-4-12-6-13(7-12,8-12)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyCEQSRNXDIVMKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: A BCP-Based Boc-Protected Aminoethyl Building Block for Procurement Evaluation


3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C₁₃H₂₁NO₄, MW 255.31) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) scaffold bearing a Boc-protected aminoethyl side chain and a free carboxylic acid [1]. BCPs are established non-classical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes—substitutions that typically enhance aqueous solubility, passive permeability, and metabolic stability while lowering lipophilicity and nonspecific binding [2]. The ethyl spacer distinguishes this compound from directly Boc-protected BCP-amine building blocks, offering an extended exit vector that more closely recapitulates the geometry of 4-(2-aminoethyl)benzoic acid derivatives used widely in PROTAC linker and medicinal chemistry campaigns [3].

Why 3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Cannot Be Replaced by Generic Phenyl or Unsubstituted BCP Analogs


Simple class-level interchange with the corresponding 4-(2-Boc-aminoethyl)benzoic acid (CAS 132690-91-6) or 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 303752-38-7) introduces quantifiable liabilities. The phenyl congener carries the well-documented drawbacks of aromatic scaffolds—lower aqueous solubility (≥50-fold reduction relative to BCP) [1], higher nonspecific binding, and susceptibility to CYP450-mediated oxidative metabolism [2]. Conversely, the directly Boc-protected BCP-amine analogue lacks the ethyl spacer, shifting the amine exit vector by approximately 2.5 Å and altering both the pKa environment at the carboxylic acid and the conformational landscape of downstream conjugates [3]. The target compound occupies a unique design space: it delivers the solubility, metabolic stability, and reduced nonspecific binding advantages of the BCP core while preserving the extended reach and conformational flexibility of the ethylene linker—critical for maintaining target engagement in PROTACs and peptide conjugates where rigid, direct-to-BCP attachment has been shown to compromise ternary complex formation [2].

Head-to-Head Quantitative Evidence: 3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid vs Phenyl and BCP Analogs


BCP Scaffold Delivers a ≥50-Fold Aqueous Solubility Advantage Over the Equivalent para-Phenyl Building Block

When comparing matched molecular pairs where a 1,4-disubstituted phenyl ring is replaced by a bicyclo[1.1.1]pentane-1,3-diyl group, the BCP-containing molecule consistently exhibits at least 50-fold higher aqueous solubility. In the Auberson et al. (2017) systematic study, this improvement was observed across multiple chemotypes and was attributed to the reduced molecular planarity and lower crystal lattice energy of the saturated BCP core relative to the aromatic phenyl ring [1]. The BCP group also markedly decreases nonspecific binding as measured by CHI(IAM) [1].

Aqueous solubility BCP bioisostere para-phenyl replacement

BCP Replacement of para-Fluorophenyl Ring in γ-Secretase Inhibitor Yields ~4-Fold Increase in Oral Cmax and AUC

Stepan et al. (2012) demonstrated that substituting the central para-fluorophenyl ring of the γ-secretase inhibitor BMS-708,163 with a BCP motif (producing compound 3) preserved enzymatic inhibitory potency and Notch selectivity while conferring significant improvements in passive permeability and aqueous solubility. In a mouse model, the BCP analogue exhibited approximately 4-fold higher Cmax and 4-fold higher AUC values relative to the parent phenyl compound [1]. This demonstrates that the BCP core directly translates physicochemical advantages into superior in vivo oral absorption.

Oral absorption Cmax AUC BCP bioisostere γ-secretase

BCP-Carboxylic Acid Exhibits Enhanced Acidity (pKa ~3.95) Relative to Benzoic Acid (pKa 4.11), Modulating Ionisation State at Physiological pH

Adcock et al. (2005) determined the aqueous pKa of the parent 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid (X = H) to be approximately 3.95 by potentiometric titration at 298.2 K, compared to a measured benzoic acid pKa of 4.11 under identical conditions [1]. The enhanced acidity of the BCP-COOH system arises from the shorter bridgehead–bridgehead distance (~1.85 Å) and the absence of π-electron delocalisation, which intensifies the through-space field effect of the substituent on the carboxylate anion [1]. At pH 7.4, the BCP-carboxylic acid will be more extensively ionised (>99.9% deprotonated vs >99.6% for benzoic acid), which can influence solubility, permeability, and target binding electrostatics.

pKa BCP carboxylic acid acidity ionisation benzoic acid

BCP Motif Markedly Decreases Nonspecific Binding Relative to Phenyl as Measured by CHI(IAM)

In a systematic matched-pair study by Auberson et al. (2017), replacement of a para-phenyl ring with a BCP-1,3-diyl group markedly decreased nonspecific binding (NSB) as quantified by the chromatographic hydrophobicity index on immobilised artificial membranes (CHI(IAM)) [1]. Lower NSB is associated with reduced off-target pharmacology, improved free fraction, and cleaner in vivo profiles. Importantly, the bicyclo[2.2.2]octane-1,4-diyl analogue did not show the same NSB benefit, indicating that the effect is specific to the compact, highly strained BCP cage rather than being a generic property of saturated bicyclic replacements [1].

Nonspecific binding CHI(IAM) BCP bioisostere drug-likeness

BCP-Containing Imatinib Analogues Exhibit Higher Thermodynamic Solubility Than Phenyl Counterparts

Nicolaou et al. (2016) synthesised and evaluated a series of imatinib analogues in which the central phenyl moiety was replaced by non-aromatic motifs including BCP, cubane, and cyclohexyl. The BCP- and cubane-containing analogues were found to possess higher thermodynamic solubility than the parent phenyl-containing imatinib, while cubane- and cyclohexyl-containing analogues exhibited the highest ABL1 kinase inhibitory activity [1]. This study demonstrates that the solubility advantage of the BCP scaffold generalises across distinct chemotypes beyond the γ-secretase inhibitor series.

Thermodynamic solubility imatinib BCP kinase inhibitor bioisostere

Procurement-Driven Application Scenarios for 3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid


PROTAC Linker Development Requiring Solubility-Optimised, Non-Aromatic para-Substituted Building Blocks

The BCP core of this compound serves as a direct bioisosteric replacement for the 1,4-disubstituted phenyl ring commonly used in PROTAC linkers such as 4-(2-Boc-aminoethyl)benzoic acid. Auberson et al. (2017) demonstrated that BCP substitution improves aqueous solubility by ≥50-fold and markedly decreases nonspecific binding (NSB) relative to the phenyl counterpart [1]. For PROTACs, where solubility and NSB govern both binary and ternary complex formation assays, incorporating this BCP-ethylene spacer building block directly addresses the developability challenges of aromatic-rich linkers while preserving the exit-vector geometry needed for simultaneous engagement of E3 ligase and target protein.

Peptide and Peptidomimetic Conjugates Where Ethylene Spacer Flexibility Is Required for Bioactive Conformation

Compared to 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 303752-38-7), which places the amine directly at the BCP bridgehead, the ethyl spacer in this compound extends the amine by approximately two C–C bond lengths (~2.5 Å). This additional reach, combined with the conformational freedom of the ethylene unit, enables the terminal amine to sample a larger conformational space—an advantage when the downstream amide or urea conjugate must achieve a specific geometry at the target binding site. The BCP core still delivers the metabolic stability and solubility benefits documented by Stepan et al. (2012) [2] and Auberson et al. (2017) [1], while the spacer avoids the steric constraints that can compromise potency when the amine is directly attached to the rigid BCP cage.

Oral Drug Candidate Scaffold Requiring Improved Pharmacokinetic Profile Without Potency Loss

Stepan et al. (2012) validated that replacing a para-fluorophenyl ring with a BCP motif in a γ-secretase inhibitor clinical candidate preserved target potency and selectivity while improving passive permeability, aqueous solubility, and delivering ~4-fold increases in both Cmax and AUC in mice after oral dosing [2]. When downstream medicinal chemistry programmes require a Boc-protected aminoethyl-carboxylic acid building block with demonstrated potential to enhance oral absorption, this BCP-based compound offers a starting point that has been de-risked by in vivo pharmacokinetic data from structurally related BCP-containing analogues.

Chemical Probe and Imaging Agent Synthesis Where Low Nonspecific Binding Is Critical for Data Quality

Auberson et al. (2017) showed that the BCP motif markedly decreases nonspecific binding as measured by CHI(IAM), an effect not replicated by the bicyclo[2.2.2]octane analogue [1]. For laboratories developing fluorescent probes, PET tracers, or photoaffinity labels where the building block will ultimately reside in the linker region of the probe, selecting a BCP-based intermediate over a conventional phenyl-based linker directly reduces membrane partitioning artefacts and nonspecific background signal—enhancing the interpretability of target engagement and imaging data.

Quote Request

Request a Quote for 3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.